![molecular formula C8H10BNO2 B581017 6-(氨甲基)苯并[c][1,2]恶硼杂卓-1(3H)-醇 CAS No. 1262279-06-0](/img/structure/B581017.png)

6-(氨甲基)苯并[c][1,2]恶硼杂卓-1(3H)-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

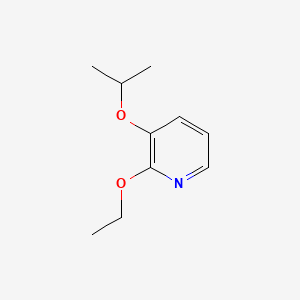

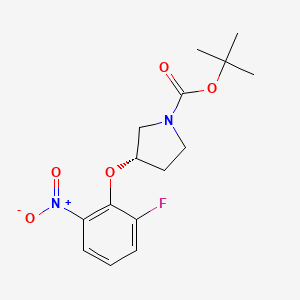

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-based compound with the CAS Number: 117098-93-8 . It has a molecular weight of 185.42 . The compound is recognized to possess potent pharmacological activities .

Synthesis Analysis

The synthesis of boron-based benzo[c][1,2]oxadiazoles and benzo[c][1,2]thiadiazoles involves two steps. The first step is a substitution reaction, followed by the hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis

The molecular structure of 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is represented by the linear formula C7H9BClNO2 . The InChI Code for this compound is 1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8 (10)7 (5)3-6;/h1-3,10H,4,9H2;1H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution reactions followed by subsequent hydrolysis .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

合成和化学性质

6-(氨甲基)苯并[c][1,2]恶硼杂卓-1(3H)-醇,一种苯并恶硼杂卓的衍生物,因其独特的合成方案和化学性质而受到探索。苯并恶硼杂卓因其生物活性及在临床试验中的潜力而被认为在药物化学中具有重要作用。Adamczyk-Woźniak 等人(2009 年)的综合综述重点介绍了苯并恶硼杂卓的结构、合成方法和广泛应用,包括它们作为有机合成中的结构单元、保护基团以及糖和糖缀合物的分子受体的功能,因为它们具有结合羟基化合物的能力 (Adamczyk-Woźniak 等人,2009 年)。

抗氧化能力

苯并恶硼杂卓的独特性质扩展到它们的潜在抗氧化能力。Ilyasov 等人(2020 年)对 ABTS/PP 脱色测定的研究阐明了苯并恶硼杂卓和其他化合物之间的抗氧化能力。它概述了抗氧化能力测定的反应途径,表明一些苯并恶硼杂卓可以与自由基阳离子形成偶联加合物,这可能有助于它们的抗氧化特性 (Ilyasov 等人,2020 年)。

合成应用

进一步探索苯并恶硼杂卓衍生物的合成多功能性,Özil 和 Menteşe(2020 年)讨论了微波辅助合成对苯并恶唑衍生物(一种密切相关的化学类别)的优势。这种方法提高了合成过程的多样性和效率,展示了将此类创新技术用于苯并恶硼杂卓的潜力 (Özil 和 Menteşe,2020 年)。

药理学应用

Nocentini 等人(2018 年)对苯并恶硼杂卓化合物的专利审查提供了对其药理学应用的全面概述。它强调了广泛的活性,包括抗菌、抗真菌和抗炎作用,展示了苯并恶硼杂卓衍生物在药物化学和正在进行的临床试验中的重大影响 (Nocentini 等人,2018 年)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

未来方向

The development of boron-based heterocycles as potential therapeutic agents is an active area of research . The synthesized hybrids were characterized by suitable spectroscopic techniques, and the biological studies are currently underway . This is the first example to develop boron-based hypoxia agents .

属性

IUPAC Name |

(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,4-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQYHQXQCMJSLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)

![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)

![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)

![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)